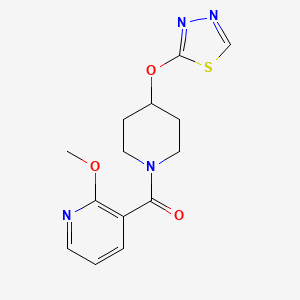

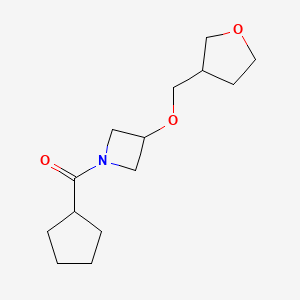

![molecular formula C27H18N2OS2 B2497656 2-(Benzylsulfanyl)-4-(2-naphthyloxy)[1]benzothieno[3,2-d]pyrimidine CAS No. 478030-09-0](/img/structure/B2497656.png)

2-(Benzylsulfanyl)-4-(2-naphthyloxy)[1]benzothieno[3,2-d]pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "2-(Benzylsulfanyl)-4-(2-naphthyloxy)[1]benzothieno[3,2-d]pyrimidine" is a part of a broader class of benzothienopyrimidine derivatives. These compounds are known for their diverse chemical reactions and properties, making them subjects of interest in various fields of chemistry and pharmacology. However, given the constraints, we will focus on the synthesis, structural analysis, and chemical properties excluding their applications in drug use and dosage.

Synthesis Analysis

The synthesis of benzothienopyrimidine derivatives often involves condensation reactions, starting from appropriate thiophene and pyrimidine precursors. For instance, the condensation of 2-aminothiophene-3-carbonitrile with guanidine or sequential addition of CS2 and NH3 can yield diaminothieno[2,3-d]pyrimidine derivatives, which can then be further modified to introduce benzylsulfanyl and naphthyloxy groups through subsequent reactions involving sec-BuLi and electrophilic aromatic substitution (H. Link, 1990).

Molecular Structure Analysis

The molecular structure of benzothienopyrimidine derivatives, including our compound of interest, is characterized by the presence of a benzothieno fused with a pyrimidine ring. This fusion creates a rigid structure that influences the compound's electronic and optical properties. X-ray crystallography studies of similar compounds have revealed diverse polymorphic forms and crystal packing, influenced by hydrogen bonding and π-π interactions (C. Glidewell, et al., 2003).

Chemical Reactions and Properties

Benzothienopyrimidine derivatives undergo various chemical reactions, including alkylation, acylation, and nitrosation, which allow for the introduction of functional groups such as benzylsulfanyl and naphthyloxy. These reactions expand the chemical versatility and potential applications of these compounds. The presence of sulfanyl and oxy groups can also influence the compound’s reactivity towards nucleophilic and electrophilic agents (C. Glidewell, et al., 2003).

科学的研究の応用

Synthesis and Chemical Properties

Research has focused on the synthesis of new derivatives within the pyrimidine class, showcasing the compound's versatility as a precursor for various bioactive molecules and as a key component in synthesizing novel heterocyclic compounds. For instance, the synthesis of pyrimidine selanyl derivatives highlights the compound's role in creating new molecules with potential applications in material science and medicinal chemistry (Alshahrani et al., 2018). Additionally, the development of fluorescent compounds based on the pyrimidine framework, such as benzo[4,5]thieno[3,2-d]pyrimidine 5,5-dioxides, underscores its utility in creating materials with unique photophysical properties (Yokota et al., 2012).

Biological Evaluation

The compound and its derivatives have been evaluated for various biological activities. For example, studies on 5-hydroxymethylpyrimidines have explored their cytotoxic properties against normal and cancer cell lines, indicating the potential for developing new anticancer agents. The research also assessed antimicrobial activities, revealing some compounds' efficacy against bacteria and fungi, thus highlighting the potential for new antimicrobial drug development (Stolarczyk et al., 2021).

Crystal Structure Analysis

Crystallographic studies provide insight into the molecular structures of these compounds, which is crucial for understanding their reactivity and interaction with biological targets. Investigations into the crystal structures of pyrimidine derivatives have revealed diverse molecular conformations and highlighted the importance of weak intermolecular interactions in stabilizing crystal lattices (Glidewell et al., 2003).

Photophysical Studies

Some research has focused on examining the photophysical properties of pyrimidine derivatives, contributing to the development of materials with potential applications in optoelectronics and fluorescence imaging. For instance, studies on the synthesis and properties of novel BF2 complexes containing pyrimidine units have provided valuable insights into their photophysical characteristics, BSA-binding, and molecular docking analysis, suggesting applications in dye-sensitized solar cells and fluorescent probes (Bonacorso et al., 2019).

将来の方向性

特性

IUPAC Name |

2-benzylsulfanyl-4-naphthalen-2-yloxy-[1]benzothiolo[3,2-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H18N2OS2/c1-2-8-18(9-3-1)17-31-27-28-24-22-12-6-7-13-23(22)32-25(24)26(29-27)30-21-15-14-19-10-4-5-11-20(19)16-21/h1-16H,17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRLVOWSHEMIVCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NC3=C(C(=N2)OC4=CC5=CC=CC=C5C=C4)SC6=CC=CC=C63 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H18N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzylsulfanyl)-4-(2-naphthyloxy)[1]benzothieno[3,2-d]pyrimidine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

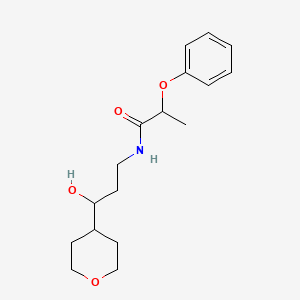

![6-(2-methoxyethyl)-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2497578.png)

![2-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1H-1,2,3-triazol-1-yl}-1-(3-fluorophenyl)ethanol](/img/structure/B2497580.png)

![N-(4-cyanophenyl)-11-imino-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2497582.png)

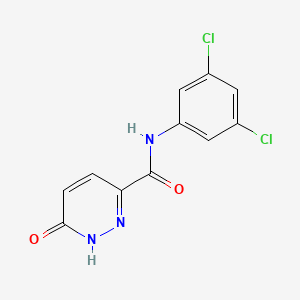

![7-methoxy-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzofuran-2-carboxamide](/img/structure/B2497587.png)

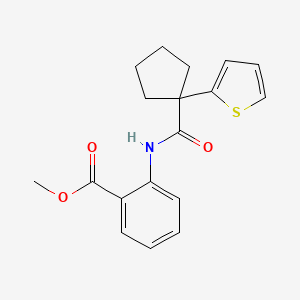

![N-(2-methoxyethyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2497588.png)

![4-(benzylsulfonyl)-N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)butanamide](/img/structure/B2497592.png)

![N-(2,5-diaza-2-(2-(2-nitrophenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)-2-(3-bromophenyl)ethanamide](/img/structure/B2497594.png)

![2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2497596.png)